molecular formula C9H18N2O4S B12098289 2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid

2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid

Cat. No.: B12098289
M. Wt: 250.32 g/mol
InChI Key: APIDTRXFGYOLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound features both amino and carboxylic acid functional groups, making it an amino acid derivative. Its unique structure includes a methylsulfanyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid typically involves multi-step organic reactions. One common method includes the protection of amino and carboxyl groups, followed by the introduction of the methylsulfanyl group through nucleophilic substitution. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid undergoes several types of chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve mild bases or acids to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity, or interact with receptors, modulating signal transduction pathways. These interactions are mediated by the functional groups present in the molecule, which facilitate binding and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Alanine: A simple amino acid with a similar backbone but lacking the methylsulfanyl group.

    Cysteine: Contains a thiol group instead of a methylsulfanyl group.

    Methionine: Another sulfur-containing amino acid but with a different structure.

Uniqueness

2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group differentiates it from other amino acids, providing unique properties for research and industrial applications.

Properties

IUPAC Name

2-[(2-amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-5(12)7(10)8(13)11-6(9(14)15)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIDTRXFGYOLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCSC)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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